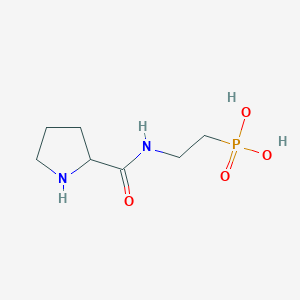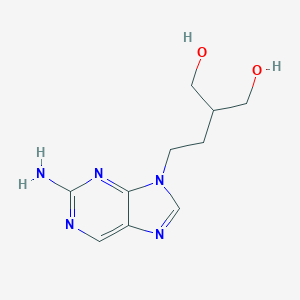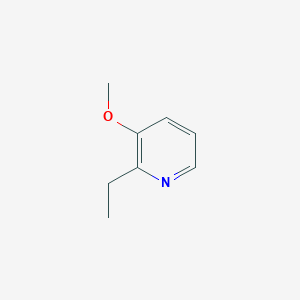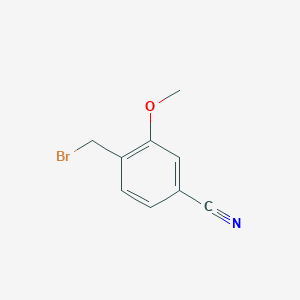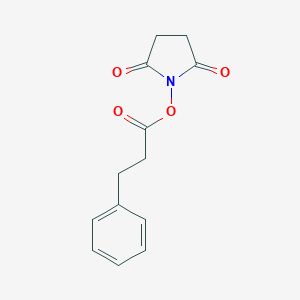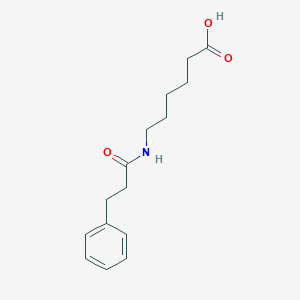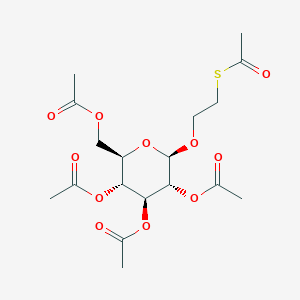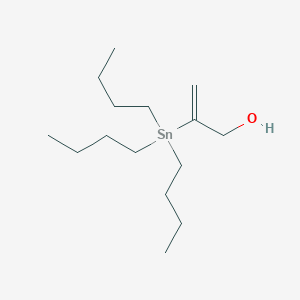
2-Propen-1-ol, 2-(tributylstannyl)-
Description
Synthesis Analysis
The synthesis of 2-tributylstannyl-1-alkenes from 2-tributylstannyl-2-propen-1-yl acetate demonstrates the utility of ethyl propynoate as a precursor for a variety of 2-tributylstannyl-1-alkenes through treatment with organocopper species. This method, although not successful for all derivatives, allows for the synthesis of complex organostannanes, including those contaminated by by-products like hexabutylditin, through palladium-catalyzed reactions (Bellina et al., 1994).
Molecular Structure Analysis
Spectroscopic studies, including infrared, NMR, and Mössbauer spectroscopy, of tributylstannyl citrates and propane-1,2,3-tricarboxylates reveal pseudotetrahedral environments around the tin atoms in non-coordinating solvents, shifting to five-coordinate in coordinating solvents. These studies illuminate the molecular structures and coordination chemistry of organostannane compounds (Holeček et al., 1999).
Chemical Reactions and Properties
Various chemical reactions involving 2-tributylstannyl-1-alkenes have been explored. For instance, 3-methoxy-1-(tributylstannyl)-1-propene serves as a versatile vinyltin synthon, transforming into silylated analogues for further functionalization (Verlhac & Pereyre, 1990). The Z-selective synthesis of homoallylic alcohols via 2-alkenylation of aldehydes demonstrates the utility of 1-(tributylstannyl)-2-alkene in stereoselective synthesis (Miyake & Yamamura, 1994).
Physical Properties Analysis
The physical properties of organostannanes, particularly those derived from 2-propen-1-ol, 2-(tributylstannyl)-, are closely related to their molecular structure and synthesis pathways. The spectroscopic studies provide insights into the physical state, including solubility and stability, under various conditions (Holeček et al., 1999).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity and potential for further functionalization, are evidenced by their use in complex syntheses, such as the enantio- and diastereoselective additions to aldehydes, highlighting the versatility and utility of these organostannane compounds in synthetic organic chemistry (Keck et al., 2005).
properties
IUPAC Name |
2-tributylstannylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H5O.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;4H,1,3H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWECYMFRAJIXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447462 | |
| Record name | 2-Propen-1-ol, 2-(tributylstannyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propen-1-ol, 2-(tributylstannyl)- | |
CAS RN |
84666-30-8 | |
| Record name | 2-Propen-1-ol, 2-(tributylstannyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



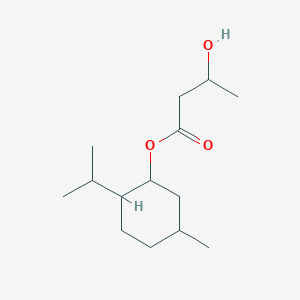
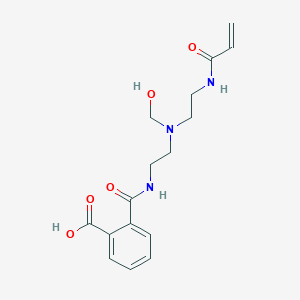
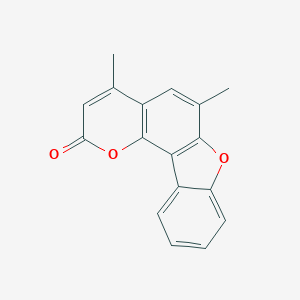
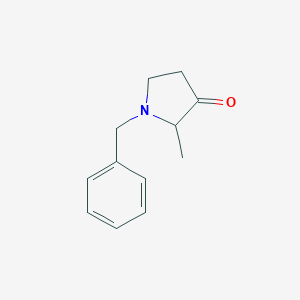

![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B18192.png)
